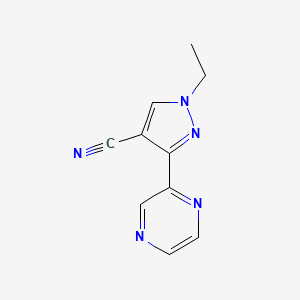

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile

Description

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the 1-position, a pyrazine ring at the 3-position, and a nitrile group at the 4-position. This structure places it within a broader class of pyrazole-carbonitrile derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and enzyme-modulating properties. The compound’s synthesis typically involves cyclization and functionalization strategies, as seen in related pyrazole derivatives .

Properties

IUPAC Name |

1-ethyl-3-pyrazin-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c1-2-15-7-8(5-11)10(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUACBDPAGQWAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=NC=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N5, with a molecular weight of 199.21 g/mol. Its structure features a pyrazole ring substituted with an ethyl group at the 1-position, a pyrazinyl group at the 3-position, and a carbonitrile functional group at the 4-position. This unique combination of functional groups enhances its reactivity and biological activity compared to other pyrazole derivatives.

Pharmacological Activities

Antimicrobial Activity

Research indicates that compounds within the pyrazole family, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can effectively inhibit various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For instance, related pyrazole derivatives have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. The mechanism of action typically involves binding to the active site of target enzymes, thereby blocking their activity. For example, certain pyrazole derivatives have been identified as inhibitors of human carbonic anhydrase II (hCA II), which is crucial in various physiological processes . The carbonitrile group in this compound may enhance its binding affinity and selectivity toward specific enzymes.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include:

- Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a suitable diketone.

- Introduction of the Pyrazinyl Group: Often accomplished via palladium-catalyzed cross-coupling reactions.

- Alkylation: The ethyl group is introduced at the 1-position using alkylating agents.

These methods can be optimized for yield and purity, with industrial applications utilizing continuous flow reactors for scalability.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other pyrazole derivatives:

| Compound Name | Structure | Key Properties |

|---|---|---|

| 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole | Similar structure without carbonitrile | Potential for similar biological activity |

| 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid | Contains carboxylic acid instead of carbonitrile | Different reactivity and solubility |

| 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole | Lacks substituents at position 4 | Basic structure with potential variations |

The presence of the carbonitrile moiety in this compound significantly influences its reactivity and biological profile compared to related compounds.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological efficacy of pyrazole derivatives. For instance, modifications targeting specific enzymes have resulted in compounds with improved potency against various diseases, including cancer and bacterial infections .

In one notable study, researchers synthesized a series of pyrazole derivatives that exhibited remarkable antibacterial activity against resistant strains, demonstrating the therapeutic potential of these compounds in addressing antibiotic resistance challenges.

Comparison with Similar Compounds

Table 1: Substituent Variations and Structural Features

Key Observations :

- Pyrazine vs. Azido/Triazole Substituents : The pyrazine moiety in the target compound may enhance binding to aromatic residues in biological targets compared to azido or triazole groups, which are often used for synthetic versatility .

- Alkyl vs. Aromatic Substitutions : Ethyl (target compound) and 4-methylbenzyl (P1\|19t) substituents at the 1-position influence lipophilicity and metabolic stability.

Key Observations :

- The target compound’s synthesis likely shares similarities with cyclization methods described in , while azide-containing derivatives (e.g., P1\|19t) require specialized reagents like azido(trimethyl)silane .

- Copper-catalyzed methods (e.g., CuAAC in ) are efficient for triazole formation but may introduce metal contaminants.

Physicochemical Properties

Substituents significantly affect melting points, solubility, and spectroscopic profiles:

Table 3: Physical Properties

Key Observations :

Preparation Methods

Coupling Reaction of 5-Amino-Pyrazole-4-Carbonitrile with Aryl Diazonium Chlorides

One effective approach involves synthesizing 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, followed by coupling with aryl diazonium chlorides to form triazenopyrazole-4-carbonitrile derivatives. This method confirms the presence of the cyano group via IR spectroscopy (CN stretch around 2226 cm⁻¹) and uses spectroscopic techniques (1H, 13C NMR, MS) and X-ray crystallography for structural confirmation. The reaction proceeds in moderate to good yields and is amenable to various substitutions on the aryl ring, which could be adapted to introduce the pyrazin-2-yl substituent.

Multi-Component Reactions Catalyzed by Tannic Acid-Functionalized Silica-Coated Fe3O4 Nanoparticles

A green and efficient method reported involves the three-component mechanochemical reaction of azo-linked aldehydes, malononitrile, and phenylhydrazine or p-tolylhydrazine in the presence of tannic acid-functionalized silica-coated Fe3O4 nanoparticles as a magnetically separable catalyst. This method yields 5-amino-pyrazole-4-carbonitrile derivatives with high efficiency, short reaction times, and easy catalyst recovery. The catalyst's nano-dimensions improve catalytic activity due to increased surface area and facilitate environmentally friendly synthesis under mild conditions.

This method can be adapted for the preparation of this compound by selecting appropriate pyrazin-2-yl containing aldehydes or hydrazines as starting materials.

Detailed Reaction Conditions and Analytical Data

Mechanistic Insights

Coupling Reaction: The amino group on the pyrazole ring undergoes diazonium salt coupling to form triazene linkages, preserving the cyano group at the 4-position. This reaction is typically electrophilic aromatic substitution facilitated by diazonium salt reactivity.

Multi-Component Reaction: The aldehyde condenses with malononitrile and hydrazine derivatives to form the pyrazole ring with a cyano substituent at position 4. The nanocatalyst facilitates the condensation and cyclization steps by providing an active surface and acidic/basic sites, enhancing reaction rates and selectivity.

Advantages and Limitations of Preparation Methods

| Aspect | Coupling Reaction | Multi-Component Nanocatalyzed Reaction |

|---|---|---|

| Yield | Moderate to good | High |

| Reaction Time | Moderate | Short |

| Environmental Impact | Moderate, uses diazonium salts | Green, reusable nanocatalyst |

| Scalability | Good | Good, with catalyst recovery |

| Structural Diversity | Limited by diazonium salt availability | High, adaptable to various aldehydes and hydrazines |

| Purification | Requires chromatographic steps | Often simple filtration and crystallization |

Q & A

Q. What are optimized synthetic routes for 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling pyrazole precursors with pyrazine derivatives. Key steps include:

- Triazenylpyrazole precursor activation : Use of azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 0–50°C for azide group introduction .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with ethynylbenzene in THF/water (1:1) at 50°C for triazole-pyrazole hybrid formation .

- Purification : Flash chromatography on silica gel with gradient elution (e.g., cyclohexane/ethyl acetate, 0–25% ethyl acetate) achieves >85% purity .

Q. How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ confirms substituent positions. For example, pyrazole protons appear at δ 7.54–8.86 ppm, and nitrile carbons at δ 111–119 ppm .

- HRMS : Validates molecular formula (e.g., C₁₂H₁₀N₆: [M]⁺ Calcd 238.0961, Found 238.0962) .

- IR : Peaks at 2231 cm⁻¹ (C≡N stretch) and 2139 cm⁻¹ (azide) confirm functional groups .

- MP : Melting points (100–198°C) indicate crystallinity and purity .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved for this compound?

Methodological Answer:

- Multi-technique validation : Cross-check NMR, IR, and HRMS data with X-ray crystallography (e.g., bond lengths and angles from single-crystal studies) .

- Computational DFT : Compare experimental IR/NMR with simulated spectra (B3LYP/6-31G* basis set) to resolve ambiguities in tautomerism or regiochemistry .

- Statistical analysis : Use R-factors and residual density maps in XRD to validate crystal structure accuracy .

Q. What computational modeling approaches are suitable for studying its electronic properties and reactivity?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to predict HOMO-LUMO gaps (e.g., ~4.5 eV for pyrazole derivatives) and nucleophilic sites .

- Molecular docking : Simulate binding interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on pyrazine’s π-π stacking and nitrile’s hydrogen bonding .

Q. How do substituent modifications (e.g., pyrazine vs. phenyl) affect its physicochemical properties?

Methodological Answer:

- Electron-withdrawing groups : Pyrazine increases electron deficiency, enhancing reactivity in cross-coupling (e.g., Suzuki-Miyaura) vs. phenyl analogs .

- Solubility : Pyrazine’s polarity improves aqueous solubility (logP reduction by ~0.5 units) compared to hydrophobic aryl groups .

- Thermal stability : Differential scanning calorimetry (DSC) shows pyrazine derivatives decompose at higher temperatures (ΔT ~20°C) due to aromatic stabilization .

Q. What strategies enable regioselective functionalization of the pyrazole core?

Methodological Answer:

- Directed metallation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate C-5 of pyrazole, followed by electrophilic quenching (e.g., DMF for formylation) .

- Protecting groups : Benzyl or p-methylbenzyl groups at N-1 direct functionalization to C-3/C-4 positions .

- Catalytic systems : Pd(OAc)₂/Xantphos for C–H arylation at C-4 with aryl halides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.